molecular formula C8H11NO B074808 o-Phenetidine CAS No. 1321-31-9

o-Phenetidine

Cat. No.: B074808
CAS No.: 1321-31-9
M. Wt: 137.18 g/mol
InChI Key: ULHFFAFDSSHFDA-UHFFFAOYSA-N
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Description

Reddish brown oily liquid. (NTP, 1992)
Used in the manufacture of acetophenetidin.

Properties

IUPAC Name

2-ethoxyaniline
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InChI

InChI=1S/C8H11NO/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2,9H2,1H3
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InChI Key

ULHFFAFDSSHFDA-UHFFFAOYSA-N
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Canonical SMILES

CCOC1=CC=CC=C1N
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Molecular Formula

C8H11NO
Record name O-PHENETIDINE
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Related CAS

122165-90-6
Record name Poly(o-ethoxyaniline)
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DSSTOX Substance ID

DTXSID5025863
Record name 2-Ethoxyaniline
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Molecular Weight

137.18 g/mol
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Physical Description

Reddish brown oily liquid. (NTP, 1992), Oily liquid; Rapidly turned brown by light and air; [Merck Index] Reddish-brown oily liquid; [CAMEO] Clear dark red liquid; [Sigma-Aldrich MSDS]
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Boiling Point

444 to 450 °F at 760 mmHg (NTP, 1992)
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Flash Point

greater than 200 °F (NTP, 1992)
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Solubility

5 to 10 mg/mL at 76.1 °F (NTP, 1992)
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Density

1.044 at 69.4 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

1 mmHg at 152.6 °F ; 25 mmHg at 271 °F (NTP, 1992), 0.02 [mmHg]
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CAS No.

94-70-2, 1321-31-9
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Melting Point

less than -4 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

5 μl of TEA (0.033 mmol, 1.1 eq) is added then 500 μl of piperazine (0.03 mmol, 1 eq) dissolved in DMF to 300 μl of 0.2 M 2-bromoethyl-N-(2-ethoxyphenyl)carbamate (0.06 mmol, 2 eq) dissolved in DMF. After 18 hours at room temperature and evaporation of the solvents, the mixtures are taken up in 1 ml of CH2Cl2 and treated with isocyanate resin (Argonaut, 1.51 mmol/g, 0.09 mmol/g, 0.09 mmol, 3 eq) for 18 hours. Next, the mixtures are purified on cation exchange resins according to the protocol described hereinabove. The desired compounds are then obtained after elimination of the solvents.
[Compound]
Name
TEA
Quantity
5 μL
Type
reactant
Reaction Step One
Quantity
500 μL
Type
reactant
Reaction Step Two
Quantity
300 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.09 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

The reaction between 1.2 g (1.4 mmol) of tert-butyl-N-(2-ethoxyphenyl)carbamate (˜1.2 mmol/g) bonded on solid support 9 and 0.87 g (5.66 mmol, 4 eq) of 0.2 M B-chlorocatecholborane in anhydrous CH2Cl2 according to the procedure described hereinabove, followed by filtration and washing, gave 1 g of a brown powder (yield: 95%).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.87 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
95%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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